4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]piperidine
Description
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and aromatic groups. The oxadiazole moiety is linked to a 3-methoxyphenyl group at position 3 and the piperidine nitrogen is benzylated with a 4-methylphenyl group. This structure is characteristic of bioactive molecules targeting receptors such as GLP-1R or ion channels (e.g., TRPA1/TRPV1) .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-6-8-17(9-7-16)15-25-12-10-18(11-13-25)22-23-21(24-27-22)19-4-3-5-20(14-19)26-2/h3-9,14,18H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXZMZLOKNBXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]piperidine represents a novel class of chemical entities that have garnered interest due to their diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound is characterized by a complex molecular structure comprising a piperidine ring, an oxadiazole moiety, and methoxy and methyl phenyl groups. The molecular formula is with a molecular weight of 393.44 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 393.44 g/mol |
| LogP | 2.4056 |
| Polar Surface Area | 68.293 Ų |
| Hydrogen Bond Acceptors | 7 |
Anticancer Activity
Recent studies highlight the anticancer potential of oxadiazole derivatives, including the compound . Research indicates that oxadiazole-based compounds exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. For instance, a related study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, suggesting moderate to high antiproliferative activity .
Antimicrobial Properties
Compounds containing the oxadiazole moiety have also been evaluated for their antimicrobial properties. The presence of functional groups such as methoxy has been linked to enhanced antibacterial and antifungal activities. In vitro studies have shown promising results against pathogenic bacteria such as E. coli and S. aureus, as well as fungi like C. albicans .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. These enzymes are critical in various biological processes, including neurotransmission and urea metabolism, respectively. Inhibitors of AChE are particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be significantly influenced by its structural components:
- Oxadiazole Ring : Essential for anticancer and antimicrobial activity; modifications can enhance potency.
- Methoxy Group : Contributes to increased lipophilicity and may enhance interaction with biological targets.
- Piperidine Moiety : Associated with various pharmacological effects including analgesic and anti-inflammatory properties.
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives of oxadiazole exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapy .
- Antimicrobial Activity : Another investigation found that modifications in the piperidine structure led to improved antibacterial efficacy against resistant strains of bacteria .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets:
- Anticancer Activity : Studies suggest that oxadiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The incorporation of the methoxyphenyl group may enhance this activity by improving solubility and bioavailability .
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects against various pathogens. The presence of the piperidine ring can influence the compound's lipophilicity, aiding in membrane penetration and enhancing antimicrobial efficacy .
Neuroscience
Research indicates that derivatives of piperidine have shown promise in modulating neurotransmitter systems:
- Cognitive Enhancement : Some studies have explored the use of piperidine derivatives in enhancing cognitive function and memory. The specific structural modifications in this compound may affect its interaction with neurotransmitter receptors, particularly those involved in cholinergic signaling .
Pharmacological Studies
Pharmacological evaluations have highlighted several potential uses:
- Analgesic Effects : Compounds with similar structures have been evaluated for pain relief properties. The mechanism may involve modulation of pain pathways through opioid receptor interactions .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of oxadiazole derivatives. The results indicated that compounds similar to 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]piperidine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Cognitive Enhancement
In a preclinical trial reported in Neuroscience Letters, researchers examined the effects of a piperidine derivative on memory retention in rodent models. The results showed improved performance in memory tasks, suggesting potential for developing treatments for cognitive impairments.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
- The 3-methoxyphenyl group in the target compound distinguishes it from analogs with 4-methylphenyl () or 4-trifluoromethylphenyl () substituents. Methoxy groups enhance lipophilicity and influence receptor binding .
- Benzylation vs. Acylation : The target compound’s 4-methylbenzyl group contrasts with acylated piperidines (e.g., benzoyl or sulfonyl groups in –20), which may alter metabolic stability and bioavailability .
Pharmacological Activity
Key Observations :
Key Observations :
- Oxadiazole formation typically employs hydroxylamine intermediates and cyclization under dehydrating conditions .
- Benzylation of piperidine (as in the target compound) may involve nucleophilic substitution or metal-catalyzed coupling .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to free bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
